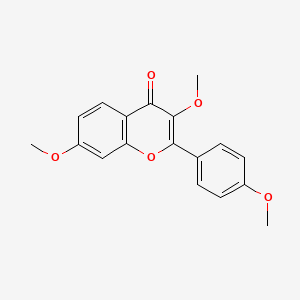

3,4',7-Trimethoxy flavone

Description

BenchChem offers high-quality 3,4',7-Trimethoxy flavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4',7-Trimethoxy flavone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEOSFLNWGXQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-40-2 | |

| Record name | 3,4',7-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020979402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP20KV5CGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4',7-Trimethoxyflavone CAS number and synonyms

[1][2]

Chemical Identity & Structural Characterization

3,4',7-Trimethoxyflavone is a lipophilic flavonoid belonging to the flavonol subclass, characterized by methoxy (-OCH₃) substitutions at the 3, 7, and 4' positions. Unlike many naturally occurring flavonoids (e.g., Kaempferol), this compound lacks the 5-hydroxyl group, a structural feature that significantly alters its pharmacokinetic profile and metabolic stability.

Core Identifiers

| Parameter | Detail |

| CAS Number | 20979-40-2 |

| IUPAC Name | 3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Common Synonyms | 3,7,4'-Trimethoxyflavone; Resokaempferol trimethyl ether; 4'-O-Methyl-3,7-dimethoxyflavone |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Poorly soluble in water.[1][2] |

Structural Hierarchy (DOT Visualization)

The following diagram illustrates the chemical classification and structural relationship of 3,4',7-Trimethoxyflavone to its parent compounds.

Figure 1: Structural lineage of 3,4',7-Trimethoxyflavone, highlighting its derivation from the 5-deoxyflavonol Resokaempferol.[3]

Synthesis & Isolation Protocols

While 3,4',7-Trimethoxyflavone can be found in trace amounts in specific Kaempferia or Citrus species, the absence of the 5-OH group makes it less abundant than its 5-hydroxy counterparts (e.g., 5-hydroxy-3,7,4'-trimethoxyflavone). Therefore, chemical synthesis is the preferred route for obtaining high-purity research standards.

Method A: Allan-Robinson Condensation (Preferred)

This method is ideal for synthesizing 3-methoxyflavones (flavonols) directly from o-hydroxyketones.[4]

Reagents:

-

Precursor: 2-Hydroxy-4-methoxyacetophenone (Resacetophenone 4-methyl ether).

-

Acylating Agent: 4-Methoxybenzoic anhydride (Anisic anhydride).

-

Base/Catalyst: Sodium 4-methoxybenzoate (Sodium anisate).

Protocol:

-

Melt Fusion: Intimately mix 2-Hydroxy-4-methoxyacetophenone (1 eq) with 4-Methoxybenzoic anhydride (2.5 eq) and Sodium 4-methoxybenzoate (1.5 eq).

-

Heating: Heat the mixture under vacuum at 170–180°C for 4–6 hours. The vacuum helps remove the water generated during cyclization.

-

Hydrolysis: Cool the reaction melt and reflux with 10% ethanolic KOH for 30 minutes to hydrolyze the 3-acyl group (if formed) and any unreacted anhydride.

-

Precipitation: Acidify the solution with dilute HCl. The crude flavone will precipitate.[3]

-

Purification: Recrystallize from Methanol/Chloroform to yield pale yellow needles of 3,4',7-Trimethoxyflavone.

Method B: Methylation of Resokaempferol

If the parent flavone (Resokaempferol) is available:

-

Dissolve Resokaempferol in dry Acetone.

-

Add excess Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).

-

Add Anhydrous Potassium Carbonate (K₂CO₃).[3]

-

Reflux for 12–24 hours until TLC shows disappearance of the starting material.

-

Filter K₂CO₃, evaporate solvent, and recrystallize.

Biological Profile: ABC Transporter Inhibition

The most significant pharmacological application of 3,4',7-Trimethoxyflavone lies in its ability to modulate ATP-binding cassette (ABC) transporters , specifically BCRP (Breast Cancer Resistance Protein / ABCG2) .

Mechanism of Action: MDR Reversal

Multidrug Resistance (MDR) in cancer cells is often driven by the efflux of chemotherapeutic agents (e.g., SN-38, Mitoxantrone) by ABCG2.

-

Structure-Activity Relationship (SAR): The absence of the 5-hydroxyl group and the presence of methoxy groups at positions 3 and 4' are critical.

-

Lipophilicity: The trimethoxy substitution increases lipophilicity, allowing the molecule to penetrate the lipid bilayer and bind to the transmembrane domain of ABCG2.

-

Binding: It acts as a competitive inhibitor, blocking the drug-binding pocket of the transporter, thereby preventing the efflux of the cytotoxic drug.

-

Experimental Data: Potency Comparison

Note: Values are approximate based on comparative flavonoid studies (e.g., vs. Acacetin or 5-OH derivatives).

| Compound | Target | Effect | IC₅₀ / Potency Note |

| 3,4',7-Trimethoxyflavone | ABCG2 (BCRP) | Inhibition | High Potency (< 1 µM) |

| 5-Hydroxy-3,4',7-TMF | ABCG2 (BCRP) | Inhibition | Moderate Potency |

| Acacetin | ABCG2 (BCRP) | Inhibition | Moderate Potency |

| Chrysin | ABCG2 (BCRP) | Inhibition | Low Potency |

Signaling Pathway Visualization

The following diagram details the mechanism by which 3,4',7-Trimethoxyflavone reverses drug resistance.

Figure 2: Mechanism of Action showing the inhibition of ABCG2 efflux pumps by 3,4',7-Trimethoxyflavone, leading to intracellular drug accumulation.

Critical Distinction: Isomer Confusion

Researchers must distinguish 3,4',7-Trimethoxyflavone (the subject of this guide) from its structural isomer 3',4',7-Trimethoxyflavone .

| Feature | 3,4',7-Trimethoxyflavone (This Topic) | 3',4',7-Trimethoxyflavone (Isomer) |

| Methoxy Positions | 3 (C-ring), 7 (A-ring), 4' (B-ring) | 7 (A-ring), 3' (B-ring), 4' (B-ring) |

| C-Ring Status | Flavonol derivative (3-OMe) | Flavone derivative (3-H) |

| Key Precursor | Resokaempferol | Luteolin / Geraldol |

| Primary Use | ABCG2 Inhibition, Synthetic Intermediate | Anti-inflammatory, ABCG2 Inhibition |

Note: Both isomers exhibit ABCG2 inhibitory activity, but their synthesis and spectral properties (NMR) differ significantly due to the substitution at C-3.

References

-

PubChem. (2025).[2] 3,4',7-Trimethoxyflavone (Compound Summary). National Library of Medicine. [Link]

-

Katayama, K., et al. (2007). Flavonoids inhibit breast cancer resistance protein-mediated drug resistance: transporter specificity and structure-activity relationship. Cancer Chemotherapy and Pharmacology. [Link]

-

Walle, T. (2009). Methylation of dietary flavonoids: structural and functional properties. Cell Mol Life Sci. [Link]

-

Tewtrakul, S., et al. (2008). Anti-inflammatory and antinociceptive effects of Kaempferia parviflora Wall. ex Baker. Journal of Ethnopharmacology. [Link]

3,4',7-Trimethoxyflavone: A Technical Guide to its Anticancer Potential for Drug Development Professionals

This technical guide provides an in-depth exploration of the anticancer properties of 3,4',7-trimethoxyflavone (TMF), a methoxylated flavonoid showing significant promise in oncology research. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, relevant signaling pathways, and the experimental evidence underpinning its therapeutic potential. We will dissect the established role of TMF in overcoming multidrug resistance and explore its direct anticancer activities, drawing insights from closely related analogs to construct a comprehensive understanding of its capabilities.

Executive Summary: Beyond the Flavonoid Backbone

Flavonoids, a diverse group of plant polyphenols, have long been investigated for their health benefits, including their potential in cancer therapy. However, their clinical translation has often been hampered by poor bioavailability and rapid metabolism. Methoxyflavones, such as 3,4',7-trimethoxyflavone, represent a promising evolution, with the methoxy groups enhancing metabolic stability and lipophilicity, thereby improving their potential as drug candidates.[1][2]

This guide will demonstrate that TMF's anticancer profile is multifaceted. Its most well-documented activity is the potent reversal of multidrug resistance (MDR), a major obstacle in chemotherapy.[3] Furthermore, evidence from structurally similar analogs strongly suggests that TMF possesses intrinsic anticancer properties, including the induction of apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways.

Reversing Multidrug Resistance: A Key Therapeutic Strategy

A primary and well-established anticancer property of 3,4',7-trimethoxyflavone is its ability to reverse multidrug resistance mediated by the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[3] BCRP is a transmembrane transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, rendering them resistant to treatment.

TMF has been shown to be a potent inhibitor of BCRP, thereby resensitizing resistant cancer cells to conventional chemotherapy.[3] A study on BCRP-expressing human leukemia K562/BCRP cells demonstrated that TMF effectively reverses resistance to the anticancer drug SN-38.[3] The reversal effect is dose-dependent, with a reported reversal index (RI50) of 18 nM.[3] The proposed mechanism involves the upregulation of the cellular accumulation of chemotherapeutic agents by inhibiting the efflux function of BCRP.[3]

This crucial activity positions TMF as a promising candidate for combination therapy, to be used alongside existing anticancer drugs to overcome acquired or intrinsic resistance in a variety of cancers where BCRP is overexpressed.

Direct Anticancer Mechanisms: Insights from Structural Analogs

While the direct investigation into the anticancer signaling pathways of 3,4',7-trimethoxyflavone is an emerging area of research, compelling evidence from its close structural analogs provides a strong foundation for understanding its potential mechanisms of action.

Induction of Apoptosis: Orchestrating Programmed Cell Death

The induction of apoptosis is a hallmark of effective cancer therapies. Studies on 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), which differs from TMF only by a hydroxyl group at the 5-position, have provided significant insights into the pro-apoptotic potential of this structural class.

In human breast cancer cells (MCF-7), HTMF has been shown to induce apoptosis by modulating the p53 signaling pathway.[4] Treatment with HTMF leads to an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing programmed cell death.[4][5] Furthermore, HTMF treatment has been associated with a significant increase in cellular reactive oxygen species (ROS), which can act as upstream signaling molecules to trigger apoptosis.[4]

Diagram: Proposed Apoptotic Pathway of 3,4',7-Trimethoxyflavone Analogs

Caption: Proposed mechanism of apoptosis induction by TMF analogs.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, flavonoids can exert their anticancer effects by arresting the cell cycle, thereby preventing cancer cell proliferation. Other methoxyflavones have been shown to induce cell cycle arrest at various phases. For instance, some flavonoids can induce G2/M phase arrest in human hepatocellular carcinoma cells.[6] This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Oncogenic Signaling Pathways

The anticancer activity of many natural compounds is attributed to their ability to interfere with critical signaling pathways that drive cancer progression. While direct evidence for TMF is still under investigation, its analogs have been shown to modulate the following key pathways:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers.[2] Some methoxyflavones have been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[7]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[8] Certain methoxyflavones have been demonstrated to suppress the activation of NF-κB, leading to the downregulation of its target genes involved in inflammation and tumorigenesis.[9][10]

Enhancing Anti-Tumor Immunity: A Novel Frontier

Recent research on 5,7,4'-trimethoxyflavone, another close analog of TMF, has unveiled a novel and exciting anticancer mechanism: the enhancement of anti-tumor immunity. This compound was found to reduce the expression of programmed death-ligand 1 (PD-L1) on the surface of colorectal cancer cells.

PD-L1 is a key immune checkpoint protein that, when expressed on tumor cells, binds to the PD-1 receptor on T cells, leading to T-cell exhaustion and allowing the tumor to evade immune surveillance. By targeting and stabilizing the ubiquitin ligase HRD1, 5,7,4'-trimethoxyflavone promotes the ubiquitination and subsequent proteasomal degradation of PD-L1. This reduction in PD-L1 expression on cancer cells restores the ability of T cells to recognize and eliminate them. In a mouse xenograft model, this analog was shown to activate tumor-infiltrating T-cell immunity.

This discovery opens up the exciting possibility that TMF and its derivatives could be developed as novel immune checkpoint inhibitors, either as standalone therapies or in combination with existing immunotherapies.

Diagram: Proposed Mechanism of PD-L1 Downregulation by a TMF Analog

Caption: TMF analog enhances anti-tumor immunity by promoting PD-L1 degradation.

Experimental Protocols for Investigation

To facilitate further research into the anticancer properties of 3,4',7-trimethoxyflavone, this section outlines key experimental protocols. These methodologies are based on established techniques used in the investigation of flavonoids and their anticancer effects.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of TMF on various cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, K562/BCRP, etc.) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of TMF (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TMF that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

Objective: To investigate the induction of apoptosis and cell cycle arrest by TMF.

Method: Flow Cytometry

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with TMF at the determined IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with TMF for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the cells and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Signaling Proteins

Objective: To examine the effect of TMF on the expression and phosphorylation of key signaling proteins.

-

Protein Extraction: Treat cells with TMF, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, NF-κB, PD-L1).

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Quantitative Insights

The following table summarizes key quantitative data for 3,4',7-trimethoxyflavone and its relevant analogs from the literature. It is important to note that direct comparisons of IC50 and RI50 values should be made with caution due to variations in experimental conditions.

| Compound | Activity | Cell Line | Value | Reference |

| 3,4',7-Trimethoxyflavone | BCRP-mediated drug resistance reversal | K562/BCRP (Leukemia) | RI50 = 18 nM | [3] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | BCRP-mediated drug resistance reversal | K562/BCRP (Leukemia) | RI50 = 7.2 nM | [3] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 ≈ 25 µM (at 48h) | [4] |

| 5,7,4'-Trimethoxyflavone | PD-L1 Downregulation | MC38 (Colorectal Cancer) | - |

Future Directions and Conclusion

3,4',7-Trimethoxyflavone is a promising multifaceted anticancer agent. Its well-documented ability to reverse BCRP-mediated multidrug resistance provides a clear path for its development as an adjuvant therapy. Furthermore, the compelling evidence from its structural analogs strongly suggests that TMF possesses direct anticancer properties, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The potential for TMF and its derivatives to act as immune checkpoint inhibitors opens up an exciting new avenue for cancer immunotherapy.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the direct effects of 3,4',7-trimethoxyflavone on signaling pathways such as PI3K/Akt and NF-κB in various cancer cell lines.

-

In Vivo Efficacy: Conducting comprehensive preclinical studies in animal models to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of TMF, both as a monotherapy and in combination with standard chemotherapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel TMF derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

Immunomodulatory Effects: Investigating the direct impact of TMF on the tumor microenvironment and its potential to enhance anti-tumor immunity.

References

-

Tsunekawa, R., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. ChemBioChem, 20(2), 210-220. [Link]

-

Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed. (2024, February 12). [Link]

-

Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025, July 1). [Link]

-

Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org. (2024, October 14). [Link]

-

Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions - PMC. (2025, August 5). [Link]

-

Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - MDPI. (2024, January 9). [Link]

-

PI3K-AKT Pathway Explained - YouTube. (2022, February 1). [Link]

-

Chemical structure of 5-hydroxy 3 0 , 4 0 , 7-trimethoxyflavone (HTMF). - ResearchGate. (n.d.). [Link]

-

The PI3K/AKT signalling pathway - YouTube. (2010, February 22). [Link]

-

5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed. (n.d.). [Link]

-

5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PMC - NIH. (n.d.). [Link]

-

Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways - MDPI. (n.d.). [Link]

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC. (n.d.). [Link]

-

Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - ResearchGate. (2018, May 8). [Link]

-

5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC - PubMed Central. (2012, August 2). [Link]

-

Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - Semantic Scholar. (2023, March 7). [Link]

-

Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway - PMC. (n.d.). [Link]

-

5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC - PubMed Central. (n.d.). [Link]

-

5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed. (n.d.). [Link]

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review - Global Science Books. (n.d.). [Link]

-

5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed. (n.d.). [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). [Link]

-

Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells. (2023, February 20). [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. (n.d.). [Link]

Sources

- 1. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]

- 2. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6,3',4'-Tetrahydroxy-7-methoxyflavone as a novel potential proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT [mdpi.com]

- 9. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Efficacy of 3,4',7-Trimethoxyflavone: A Technical Guide for Preclinical Research

This guide provides an in-depth technical overview of the in vitro evaluation of 3,4',7-Trimethoxyflavone, a naturally derived flavonoid with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and detailed methodologies to facilitate the exploration of this compound's anti-inflammatory and anti-cancer properties.

Introduction: The Therapeutic Promise of 3,4',7-Trimethoxyflavone

3,4',7-Trimethoxyflavone, also known as 5-Hydroxy-3',4',7-trimethoxyflavone, is a flavonoid that has garnered considerable interest for its potent biological activities. Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer actions. The methoxy groups on the flavone backbone of 3,4',7-Trimethoxyflavone enhance its metabolic stability and cell permeability, making it a particularly compelling candidate for drug development.

This guide will focus on two primary areas of in vitro investigation: its role as an anti-inflammatory agent and its capacity to reverse multidrug resistance in cancer cells. We will delve into the underlying mechanisms of action and provide robust, validated protocols for its study.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a key driver of numerous diseases. 3,4',7-Trimethoxyflavone has demonstrated significant anti-inflammatory effects by modulating critical inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In vitro studies have shown that 3,4',7-Trimethoxyflavone exerts its anti-inflammatory effects primarily through the suppression of key pro-inflammatory enzymes and cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1] The core mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1] This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandins, two key mediators of the inflammatory response.[1]

Furthermore, this flavonoid has been shown to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a concentration-dependent manner.[1] This broad-spectrum inhibition of inflammatory mediators suggests that 3,4',7-Trimethoxyflavone targets upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Assessment of Anti-inflammatory Potency

The anti-inflammatory efficacy of 3,4',7-Trimethoxyflavone has been quantified through various in vitro assays. A key indicator of its activity is the inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.

| Assay | Parameter | Result | Reference |

| Lipoxygenase Inhibition | IC50 | 23.97 ± 0.82 µg/mL |

Experimental Workflows for Anti-inflammatory Evaluation

A systematic in vitro evaluation of the anti-inflammatory properties of 3,4',7-Trimethoxyflavone involves a series of well-defined assays. The following workflow provides a logical progression from assessing cytotoxicity to elucidating the mechanism of action.

Caption: Experimental workflow for evaluating the reversal of multidrug resistance by 3,4',7-Trimethoxyflavone.

Detailed Experimental Protocols

Rationale: To determine the ability of 3,4',7-Trimethoxyflavone to sensitize MDR cancer cells to a chemotherapeutic agent.

Step-by-Step Methodology:

-

Cell Seeding: Seed both parental and BCRP-overexpressing cells in 96-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of a known BCRP substrate chemotherapeutic (e.g., SN-38) in the presence or absence of a fixed, non-toxic concentration of 3,4',7-Trimethoxyflavone.

-

Incubation: Incubate for 72 hours.

-

MTT Assay: Perform an MTT assay as described in Protocol 2.4.1.

-

Data Analysis: Calculate the IC50 of the chemotherapeutic with and without 3,4',7-Trimethoxyflavone and determine the resistance reversal fold.

Rationale: To directly measure the inhibition of BCRP efflux activity.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Compound Incubation: Incubate the cells with 3,4',7-Trimethoxyflavone for 30 minutes.

-

Dye Addition: Add a fluorescent BCRP substrate (e.g., Hoechst 33342) and incubate for a further 60-90 minutes.

-

Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Compare the mean fluorescence intensity of treated cells to untreated controls. An increase in fluorescence indicates inhibition of efflux.

Rationale: To determine if 3,4',7-Trimethoxyflavone affects the protein levels of the BCRP transporter.

Step-by-Step Methodology:

-

Cell Treatment: Treat BCRP-overexpressing cells with 3,4',7-Trimethoxyflavone for 48-72 hours.

-

Western Blot: Perform a Western blot as described in Protocol 2.4.4, using a primary antibody specific for BCRP/ABCG2.

Potential Involvement of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is common in many cancers and inflammatory conditions. While direct studies on the effect of 3,4',7-Trimethoxyflavone on the PI3K/Akt pathway are limited, evidence from structurally similar trimethoxyflavones suggests a potential inhibitory role.

[2][3]Inhibition of the PI3K/Akt pathway by flavonoids can lead to:

-

Reduced cell proliferation and survival: This could contribute to the anti-cancer effects.

-

Modulation of inflammatory responses: The PI3K/Akt pathway can cross-talk with the NF-κB pathway.

[4]Further investigation into the effects of 3,4',7-Trimethoxyflavone on the phosphorylation status of Akt and downstream targets is a promising avenue for future research.

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition for 3,4',7-Trimethoxyflavone.

Conclusion

3,4',7-Trimethoxyflavone is a promising natural compound with well-defined in vitro anti-inflammatory and MDR-reversing activities. The methodologies and insights provided in this guide offer a robust framework for its continued investigation. Future studies should aim to further elucidate its precise molecular targets and explore its efficacy in more complex in vitro models and in vivo systems. The potential for this compound to be developed as a standalone therapeutic or as an adjuvant to existing therapies warrants significant further research.

References

-

Kim, D. H., et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and Chemical Toxicology, 62, 847-855. [Link]

-

Ishikawa, T., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Chemistry & Biodiversity, 16(3), e1800539. [Link]

-

Syed, D. N., et al. (2019). Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models. Cancers, 11(9), 1344. [Link]

-

Sudha, A., et al. (2016). Protective effect of 5-hydroxy-3′,4′,7-trimethoxyflavone against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage: in vitro study and in silico validation. Medicinal Chemistry Research, 25(9), 1754–1767. [Link]

-

Wang, Y., et al. (2026). Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway. International Journal of Molecular Medicine, 57(4), 48. [Link]

-

Lee, Y. S., et al. (2012). 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. Journal of Pharmacy and Pharmacology, 64(11), 1647-1657. [Link]

-

Biswal, P. P., & Sarin, K. (2018). Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. Research Journal of Pharmacy and Technology, 11(2), 613-623. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural compound 5,7,8‑trimethoxyflavone mitigates radiation‑induced lung injury by suppressing EMT and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of 3,4',7-Trimethoxyflavone on Cellular Signaling Pathways

Abstract

3,4',7-Trimethoxyflavone (TMF) is a naturally occurring methoxyflavone that has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, TMF exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This in-depth technical guide provides a comprehensive overview of the current understanding of TMF's effects on key cellular signaling pathways. While direct research on TMF is still emerging, this guide synthesizes available data on TMF and structurally related flavonoids to elucidate its mechanisms of action. We will delve into its modulatory effects on pathways central to inflammation, cell survival, and proliferation, such as NF-κB, PI3K/Akt, and MAPK. Furthermore, this guide presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3,4',7-trimethoxyflavone.

Introduction to 3,4',7-Trimethoxyflavone

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, and they are recognized for their broad spectrum of pharmacological effects.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. 3,4',7-Trimethoxyflavone belongs to this group and has shown promise in several preclinical studies. Its chemical structure, with methoxy groups at the 3, 4', and 7 positions of the flavone backbone, is key to its biological activity. This guide will explore the molecular interactions of TMF and its influence on critical signaling cascades that are often dysregulated in various pathological conditions.

Modulation of Key Signaling Pathways by 3,4',7-Trimethoxyflavone and Related Compounds

The pleiotropic effects of flavonoids stem from their ability to interact with multiple cellular targets, thereby modulating a complex network of signaling pathways. The following sections detail the known and inferred effects of TMF on these critical pathways.

The NF-κB Signaling Pathway: A Central Target for Anti-Inflammatory and Neuroprotective Effects

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous chronic inflammatory diseases and some cancers.[2] While direct studies on TMF's inhibition of NF-κB are limited, substantial evidence from structurally similar trimethoxyflavones strongly suggests that this is a primary mechanism of action.

A study on the isomeric 5,6,7-trimethoxyflavone demonstrated its potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, it was shown to suppress the transcriptional activity of NF-κB and the nuclear translocation of its subunits.[3] Furthermore, in a study on neuroprotective effects, 5,7,4'-trimethoxyflavone (TMF) was found to significantly reduce the levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a mouse model of Alzheimer's disease.[4][5] Given that the expression of these cytokines is largely regulated by NF-κB, this finding indirectly supports the role of TMF in modulating this pathway.

Inferred Mechanism of Action: Based on the available evidence for closely related trimethoxyflavones, it is highly probable that 3,4',7-trimethoxyflavone exerts its anti-inflammatory and neuroprotective effects by inhibiting the NF-κB signaling cascade. This inhibition likely occurs through the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the active NF-κB dimers.

The PI3K/Akt Signaling Pathway: Implications for Cancer Therapy

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for anti-cancer drug development. While direct evidence for TMF's effect on this pathway is not yet available, a study on 5,7,8-trimethoxyflavone, another isomer, has shown its ability to suppress the PI3K/Akt pathway in the context of radiation-induced lung injury.[6][7][8] This compound was found to inhibit the radiation-induced activation of both PI3K and Akt.[6][7][8]

Furthermore, a hydroxylated derivative, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), has been shown to induce apoptosis in human breast cancer cells (MCF-7).[9] The study demonstrated that HTMF treatment led to the modulation of apoptotic markers such as p53, Bcl-2, and Bax.[9] The interplay between the PI3K/Akt and apoptotic pathways is well-established, with Akt promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins. Therefore, the pro-apoptotic effects of HTMF may be, in part, mediated by the inhibition of the PI3K/Akt pathway.

Inferred Mechanism of Action: 3,4',7-trimethoxyflavone may contribute to anti-cancer activity by inhibiting the PI3K/Akt signaling pathway. This would lead to a decrease in pro-survival signals and an increase in the activity of pro-apoptotic proteins, ultimately promoting cancer cell death.

The MAPK Signaling Pathway: A Potential Player in TMF's Pleiotropic Effects

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. While direct studies are lacking for TMF, a study on 3,5,6,7,8,3′,4′-heptamethoxyflavone suggested that its anti-inflammatory effects might be mediated through the inhibition of the MAPK pathway.[10]

Inferred Mechanism of Action: It is plausible that 3,4',7-trimethoxyflavone could modulate the MAPK signaling pathway, which would contribute to its anti-inflammatory and anti-cancer activities. The specific effects on the different MAPK subfamilies warrant further investigation.

Quantitative Data

The following table summarizes the available quantitative data for 3,4',7-trimethoxyflavone and its closely related derivatives.

| Compound | Assay | Cell Line/System | IC50/RI50 Value | Reference |

| 3,4',7-Trimethoxyflavone | Reversal of Drug Resistance | K562/BCRP | RI50 = 18 nM | [11] |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Cytotoxicity (MTT Assay) | MCF-7 | Not explicitly stated, but dose-dependent inhibition observed | [9] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the effects of flavonoids on signaling pathways and can be adapted for the study of 3,4',7-trimethoxyflavone.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of TMF on cancer cell lines.

Materials:

-

3,4',7-Trimethoxyflavone (TMF)

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TMF in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the TMF-containing medium or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is for determining the effect of TMF on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Cell line of interest

-

TMF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with TMF or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

3,4',7-Trimethoxyflavone is an intriguing natural compound with significant potential for therapeutic development. The available evidence, largely drawn from studies on structurally similar flavonoids, strongly suggests that TMF exerts its biological effects through the modulation of key signaling pathways, including NF-κB and PI3K/Akt. Its anti-inflammatory, neuroprotective, and potential anti-cancer properties make it a compelling candidate for further investigation.

Future research should focus on:

-

Conducting comprehensive studies to directly elucidate the effects of 3,4',7-trimethoxyflavone on the NF-κB, PI3K/Akt, and MAPK signaling pathways in various cell types.

-

Determining the IC50 values of TMF for cytotoxicity in a broader range of cancer cell lines.

-

Investigating the in vivo efficacy of TMF in animal models of inflammation, neurodegenerative diseases, and cancer.

-

Elucidating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic utility of 3,4',7-trimethoxyflavone.

References

-

Fujii, M., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Archiv der Pharmazie, 352(3-4), e1800293. [Link]

- He, X., et al. (2011). Fisetin, a 3,7,3',4'-Tetrahydroxyflavone, Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models.

- Syed, D. N., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Prevention Research, 4(12), 2087-2097.

- Okuyama, S., et al. (2014). 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model. Neuroscience Letters, 566, 120-125.

- Kim, D. H., et al. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and Chemical Toxicology, 62, 709-716.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.

- Gong, C., et al. (2026). Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway.

- Sawamoto, A., et al. (2019). Heptamethoxyflavone inhibits adipogenesis via enhancing PKA signaling. European Journal of Pharmacology, 865, 172758.

- Sudha, A., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(4), 303-313.

- Lee, C. H., et al. (2012). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. Clinical & Experimental Immunology, 169(3), 263-273.

- Othman, M. Z., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research.

-

Othman, M. Z., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

- Cirillo, G., et al. (2021). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 26(3), 753.

- Gong, C., et al. (2026).

-

Gong, C., et al. (2026). Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway. ResearchGate. [Link]

- Nakajima, M., et al. (2015). 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus. PLoS ONE, 10(4), e0123271.

- Oredsson, S., et al. (2021). Breast cancer cell line toxicity of a flavonoid isolated from Baccharis densiflora. BMC Complementary Medicine and Therapies, 21(1), 183.

-

Othman, M. Z., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ResearchGate. [Link]

- Batra, H., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biological Chemistry, 405(3), 245-254.

- Sudha, A., & Srinivasan, P. (2015). Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. Journal of Biomolecular Structure and Dynamics, 33(11), 2416-2428.

-

Batra, H., et al. (2024). Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. [Link]

- MedChemExpress. (n.d.). NF-κB. MedChemExpress.

- Li, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 193.

- Rozanc, J., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12214.

- Clark, S. (2024, October). Fight Inflammation by Inhibiting NF-KB. Life Extension.

Sources

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural compound 5,7,8‑trimethoxyflavone mitigates radiation‑induced lung injury by suppressing EMT and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural compound 5,7,8-trimethoxyflavone mitigates radiation-induced lung injury by suppressing EMT and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3,4',7-Trimethoxyflavone for Multidrug Resistance (MDR) Reversal

Abstract & Scientific Rationale

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These transporters actively efflux chemotherapeutic agents (e.g., doxorubicin, SN-38, mitoxantrone) out of the cell, reducing intracellular accumulation below therapeutic thresholds.

3,4',7-Trimethoxyflavone (TMF) is a lipophilic, polymethoxylated flavonoid that functions as a potent MDR reversal agent. Unlike hydroxylated flavonoids (e.g., apigenin), the O-methylation at the 3, 4', and 7 positions significantly enhances metabolic stability and membrane permeability, allowing TMF to access the hydrophobic transmembrane domains of efflux pumps.

Key Mechanisms of Action:

-

Competitive Inhibition: TMF binds to the substrate-binding pocket of ABCG2/ABCB1, physically blocking the efflux of chemotherapeutics.

-

Expression Downregulation: Prolonged exposure to TMF has been observed to suppress the protein expression of BCRP, preventing the replenishment of transporter pumps.

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism by which TMF reverses MDR: immediate steric blockade of the transporter and long-term suppression of transporter expression.

Figure 1: Dual-mode action of 3,4',7-Trimethoxyflavone inhibiting efflux pumps and suppressing expression.[1]

Experimental Protocols

Protocol A: Chemosensitization Assay (Reversal Index Determination)

Objective: To quantify the ability of TMF to restore sensitivity in MDR cell lines (e.g., K562/BCRP or MCF-7/MX) to a cytotoxic substrate (e.g., SN-38 or Mitoxantrone).

Materials:

-

MDR Cell Line: K562/BCRP (leukemia) or MCF-7/MX (breast cancer).

-

Parental Cell Line: K562 or MCF-7 (Control).

-

Cytotoxic Drug: SN-38 (for BCRP) or Doxorubicin (for P-gp).

-

Reversal Agent: 3,4',7-Trimethoxyflavone (Stock: 10 mM in DMSO).

-

Assay Reagent: CCK-8 or MTT.

Step-by-Step Methodology:

-

Seeding: Seed cells into 96-well plates.

-

Pre-Incubation (Critical): Add TMF at a non-toxic fixed concentration (typically 0.1 µM – 5 µM ) to the test wells. Incubate for 1 hour at 37°C.

-

Note: Determine the IC20 of TMF alone beforehand; use a concentration that affects cell viability by <10%.

-

-

Drug Treatment: Add the chemotherapeutic agent in serial dilutions (e.g., 0.01 nM to 10 µM) to wells containing TMF.

-

Control A: Cells + Media (100% Viability).

-

Control B: Cells + TMF only (Toxicity Check).

-

Control C: Cells + Chemo only (Resistance Baseline).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Detection: Add 10 µL CCK-8 reagent (or MTT) per well. Incubate 2–4 hours. Measure absorbance at 450 nm.

Data Analysis:

Calculate the IC50 for the drug alone and the drug + TMF. Determine the Reversal Fold (RF) :

Protocol B: Intracellular Accumulation Assay (Flow Cytometry)

Objective: To prove that TMF physically inhibits the transporter function by measuring the retention of a fluorescent substrate.

Substrate Selection:

-

For BCRP (ABCG2): Hoechst 33342 (Excitation: UV/350nm; Emission: Blue/461nm).

-

For P-gp (ABCB1): Rhodamine 123 (Excitation: 488nm; Emission: 530nm).

Workflow Visualization:

Figure 2: Flow cytometry workflow for assessing transporter inhibition.

Detailed Protocol:

-

Preparation: Harvest MDR cells and resuspend in complete medium at

cells/mL. -

Loading: Aliquot into FACS tubes. Add TMF (0.1, 1.0, 5.0 µM) or Positive Control (e.g., Ko143 for BCRP, Verapamil for P-gp).

-

Substrate Addition: Add Hoechst 33342 (final conc. 5 µg/mL) or Rhodamine 123 (final conc. 5 µM).

-

Efflux Phase: Incubate at 37°C for 60 minutes.

-

Optional Validation: For "Efflux Retention" assays, wash cells after loading and re-incubate in substrate-free media + TMF to watch the dye leave the cell.

-

-

Termination: Immediately wash cells

with ice-cold PBS . Keep tubes on ice to arrest transporter activity. -

Acquisition: Analyze 10,000 events via Flow Cytometry.

-

Result: A shift of the peak to the right (higher fluorescence intensity) indicates inhibition of the efflux pump.

-

Expected Results & Data Interpretation

The following table summarizes expected outcomes when using TMF in K562/BCRP (MDR) cells versus K562 (Parental) cells.

| Assay Type | Parameter | Parental Cells (K562) | MDR Cells (K562/BCRP) | MDR Cells + TMF (5 µM) | Interpretation |

| Cytotoxicity | SN-38 IC50 | ~5 nM | ~500 nM | ~20 nM | TMF restores sensitivity (RF ~25). |

| Accumulation | Hoechst Fluorescence | High (Right Peak) | Low (Left Peak) | High (Right Peak) | TMF blocks efflux, trapping dye. |

| Western Blot | BCRP Protein Band | Absent/Low | Strong Band | Fainter Band | If treated >24h, TMF downregulates expression. |

Senior Scientist Note: If you observe reversal in cytotoxicity (Protocol A) but no change in accumulation (Protocol B), the mechanism may not be transporter inhibition. It could be off-target effects like apoptosis induction or cell cycle arrest. However, TMF is well-documented to act on the transporter directly.

References

-

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Source: PubMed / Wiley Online Library (2019) URL:[Link] Relevance: Establishes TMF and its derivatives as potent BCRP inhibitors with RI50 values in the nanomolar range.

-

Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone. Source: MDPI / NIH (2021) URL:[Link] Relevance: Provides comparative data on methoxyflavones and docking studies showing binding to the BCRP substrate site.[2][4]

-

Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Source: PMC / NIH (2016) URL:[Link] Relevance: Validates the Rhodamine 123 protocol for P-gp inhibition assays.

-

Flavonoids as P-gp Inhibitors: A Systematic Review of SARs. Source: PubMed (2018) URL:[Link] Relevance: Discusses the structural importance of methoxylation (as seen in TMF) for transporter affinity.

Sources

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluating 3,4',7-Trimethoxyflavone in Preclinical Xenograft Models of Cancer

Introduction: The Rationale for In Vivo Testing

3,4',7-Trimethoxyflavone (TMF) is a methoxylated flavone, a class of compounds known for their diverse pharmacological activities.[1] Emerging research points to the potential of TMF and its analogs as noteworthy anticancer agents. Specifically, TMF has been identified as a potent modulator of drug resistance by targeting the breast cancer resistance protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2).[2] It has been shown to reverse drug resistance and suppress the expression of BCRP in cancer cell lines.[2] Furthermore, related methoxyflavones have been demonstrated to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.[3][4]

These promising in vitro findings necessitate a transition to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a complex biological system. The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, represents a foundational and robust platform for this initial evaluation. This document provides a comprehensive, field-tested protocol for the preclinical assessment of 3,4',7-Trimethoxyflavone using this model.

Pre-Experimental Considerations: Setting the Foundation for a Valid Study

A successful in vivo study is predicated on meticulous planning. The choices made at this stage directly impact the reproducibility and interpretability of the results.

Causality Behind Experimental Choices

-

Cell Line Selection: The choice of cancer cell line is paramount. Based on TMF's known activity against the BCRP transporter, cell lines with documented high expression of BCRP (e.g., K562/BCRP, or MCF-7/AdrVp) are highly relevant.[2][5] Alternatively, cell lines where related flavonoids have shown efficacy, such as the MCF-7 breast adenocarcinoma line or the A549 non-small cell lung carcinoma line, could be considered.[6][7] It is critical to ensure cell lines are regularly tested for pathogens to prevent infection in the host animals.[8]

-

Animal Model: Immunodeficient mice are essential for preventing the rejection of human tumor cells. Strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) are preferred for their robust engraftment capabilities due to a lack of mature T, B, and NK cells. Female mice aged 6-8 weeks are commonly used, though the choice of sex should be consistent throughout the study.

-

Ethical Conduct: All animal experiments must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[8] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[8][9] This includes defining humane endpoints to minimize animal suffering.[10]

Formulation of 3,4',7-Trimethoxyflavone for In Vivo Administration

Methoxyflavones are often lipophilic, presenting a formulation challenge due to poor water solubility.[1][4] This property classifies them as likely Biopharmaceutics Classification System (BCS) Class II or IV compounds.[11] A successful formulation is critical for achieving adequate bioavailability.

Recommended Vehicle Formulation: A common and effective approach for poorly soluble compounds is a suspension or solution using a combination of solvents and surfactants. A standard vehicle consists of:

-

10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

-

40% PEG300 (Polyethylene glycol 300): A biocompatible solvent that improves solubility.

-

5% Tween 80 (Polysorbate 80): A surfactant to maintain the compound in suspension/solution.

-

45% Saline or ddH₂O: To bring the formulation to the final volume.

Rationale: This combination, often referred to as "DPT" (DMSO/PEG/Tween), is a widely accepted vehicle for administering hydrophobic agents in preclinical studies. It is crucial to prepare the vehicle and the TMF formulation fresh daily and to conduct a small pilot study to ensure the vehicle itself does not cause toxicity or affect tumor growth.

Experimental Workflow and Design

A well-structured workflow ensures consistency and minimizes variables. The entire process, from cell preparation to data analysis, should be standardized.

Caption: Experimental workflow for a subcutaneous xenograft study.

Study Groups and Dosing

Properly defined study groups are essential for a statistically valid experiment.

| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (animals) |

| 1 | Vehicle Control | N/A | PO or IP | Daily | 8-10 |

| 2 | TMF - Low Dose | 25 | PO or IP | Daily | 8-10 |

| 3 | TMF - High Dose | 50 | PO or IP | Daily | 8-10 |

| 4 | Positive Control (Optional) | Varies | Varies | Varies | 8-10 |

Rationale: A vehicle control group is mandatory to isolate the effect of the TMF. Using at least two dose levels of TMF allows for the assessment of a dose-response relationship. The route of administration (Oral - PO, or Intraperitoneal - IP) should be chosen based on the intended clinical application and the compound's pharmacokinetic properties. Daily administration is a common starting point for efficacy studies.

Detailed Experimental Protocols

Protocol 1: Cell Preparation and Implantation

-

Cell Culture: Culture the selected cancer cell line under standard conditions until it reaches 80-90% confluency in the logarithmic growth phase.[12]

-

Harvesting: Wash cells with sterile Phosphate-Buffered Saline (PBS), then detach using trypsin. Neutralize the trypsin with media containing serum, then pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes).[13]

-

Washing: Resuspend the cell pellet in cold, serum-free media or PBS and centrifuge again. Repeat this wash step twice to remove all traces of serum and trypsin.[12]

-

Cell Counting: Resuspend the final pellet in cold PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability must be >95%.

-

Final Preparation: Adjust the cell concentration to 5 x 10⁷ cells/mL in cold PBS. For cell lines with low tumorigenicity, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rates.[14] Keep the cell suspension on ice at all times.

-

Implantation:

-

Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

-

Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).

-

Inject the suspension subcutaneously into the upper right flank of the mouse.[12] The flank is preferred as it is easily accessible for measurement and less likely to interfere with normal movement.

-

Return the mouse to a clean cage and monitor until it has fully recovered from anesthesia.

-

Protocol 2: Tumor Monitoring and Treatment

-

Tumor Monitoring: Begin palpating for tumors 3-5 days post-implantation. Once a tumor is palpable, begin measuring it with digital calipers at least twice weekly.[15]

-

Volume Calculation: Record the length (longest diameter, D) and width (shortest diameter, d) of the tumor. Calculate the volume using the modified ellipsoid formula: Volume (mm³) = (d² x D) / 2 .[15][16][17] This formula is a standard and widely accepted estimation of tumor volume.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups detailed in the table above. This ensures an even distribution of tumor sizes at the start of treatment, which is critical for valid statistical comparison.

-

Treatment Administration: Prepare the TMF formulation and vehicle control fresh each day. Administer the assigned treatment to each animal according to the study design (e.g., daily oral gavage).

-

Ongoing Data Collection:

Endpoint Criteria and Data Analysis

Humane and Experimental Endpoints

The study must be terminated for an individual animal if any of the following humane endpoints are reached:[18][19]

-

The tumor's largest diameter exceeds 2.0 cm.[19]

-

The calculated tumor volume exceeds 2,500 mm³.[20]

-

The animal loses more than 20% of its initial body weight.[22]

-

The animal shows signs of significant distress, such as inability to eat or drink.[18]

The experimental endpoint is typically a pre-defined study duration (e.g., 21-28 days) or when the average tumor volume in the control group reaches the maximum allowable size.

Necropsy and Analysis

-

Euthanasia: Humanely euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Tissue Collection: Immediately perform a necropsy. Excise the entire tumor and weigh it. Collect key organs (liver, spleen, kidneys, lungs) for potential histopathological analysis to assess toxicity or metastasis.

-

Data Analysis:

-

Primary Endpoint: Compare the mean tumor volume and/or tumor weight between the TMF-treated groups and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

Secondary Endpoint: Analyze changes in body weight over time to assess treatment tolerance.

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100

-

Potential Signaling Pathway of Action

Based on literature for related flavonoids, TMF may exert its anticancer effects by modulating key cell survival and death pathways. One potential mechanism is the induction of apoptosis via the intrinsic pathway.

Caption: Potential mechanism: TMF-induced apoptosis and BCRP inhibition.

This pathway illustrates how TMF may inhibit the BCRP drug efflux pump while simultaneously promoting cancer cell apoptosis through the p53-mediated regulation of Bcl-2 family proteins.[2][3] This dual action makes it a compelling candidate for further investigation.

References

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (2017). Molecules. [Link]

-

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. [Link]

-

Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (2018). ResearchGate. [Link]

-

Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025). University of Nottingham. [Link]

-

Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. (2025). PMC. [Link]

-

Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). PubMed. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2024). Preprints.org. [Link]

-

Guideline #8: Tumor Burden in Rodents. (2024). Washington State University Institutional Animal Care and Use Committee. [Link]

-

Guidelines for the welfare and use of animals in cancer research. (2010). PMC. [Link]

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

-

Tumor Study Guidelines in Mice and Rats. (2002). University of Iowa Animal Care and Use Committee. [Link]

-

Use of animals in research policy. Cancer Research UK. [Link]

-

CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Netherlands Food and Consumer Product Safety Authority. [Link]

-

Draft guideline on Tumour size and Tumour Progression. UBC Animal Care Services. [Link]

-

Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. (2024). PMC. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). AWS. [Link]

-

Subcutaneous mouse xenograft model. Bio-protocol. [Link]

-

Guidelines for the welfare and use of animals in cancer research. (2025). ResearchGate. [Link]

-

Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. (2019). Dove Medical Press. [Link]

-

Standard on Tumor Production and Cancer Research In Mice and Rats. (2021). UNC Policies. [Link]

-

In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). NIH. [Link]

-

Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

-

Tumor Growth Monitoring and Endpoint Criteria in Research Animals. University of Washington Office of Animal Welfare. [Link]

-

Guidelines for the welfare and use of animals in cancer research. (2021). Norecopa. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 5. Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancerresearchuk.org [cancerresearchuk.org]

- 10. Guidelines for the welfare and use of animals in cancer research [norecopa.no]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. animalcare.jhu.edu [animalcare.jhu.edu]

- 17. bio-protocol.org [bio-protocol.org]

- 18. rug.nl [rug.nl]

- 19. Article - Standard on Tumor Productio... [policies.unc.edu]

- 20. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]

- 21. animalcare.ubc.ca [animalcare.ubc.ca]

- 22. researchgate.net [researchgate.net]